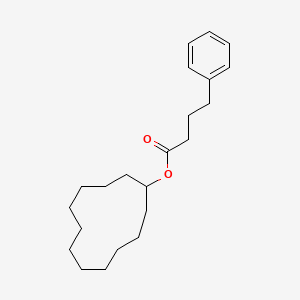

Cyclododecyl 4-phenylbutanoate

Description

Cyclododecyl 4-phenylbutanoate is an ester derived from cyclododecanol and 4-phenylbutanoic acid. The cyclododecyl group imparts steric bulk and hydrophobicity, while the 4-phenylbutanoate moiety may contribute to aromatic interactions, influencing solubility and molecular recognition properties. This article compares this compound with structurally or functionally related compounds, drawing insights from available research on analogous esters.

Properties

CAS No. |

672304-14-2 |

|---|---|

Molecular Formula |

C22H34O2 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

cyclododecyl 4-phenylbutanoate |

InChI |

InChI=1S/C22H34O2/c23-22(19-13-16-20-14-9-8-10-15-20)24-21-17-11-6-4-2-1-3-5-7-12-18-21/h8-10,14-15,21H,1-7,11-13,16-19H2 |

InChI Key |

IOGNZZZYUMMUSC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)OC(=O)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododecyl 4-phenylbutanoate can be synthesized through the esterification reaction between cyclododecanol and 4-phenylbutanoic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Catalytic Efficiency and Selectivity

| Catalyst Type | Ester Conversion (%) | Cyclododecene Formation (%) | Selectivity (Ester/Olefin) |

|---|---|---|---|

| [Ph₂NH₂]⁺[OTs]⁻ (homogeneous) | ~54 | ~15 | 3.6 |

| [Mes₂NH₂]⁺[O₃SC₆F₅]⁻ (homogeneous) | ~85 | ~20 | 4.25 |

| GDTCSA (heterogeneous) | >95 | <5 | >19 |

| GTCSA (heterogeneous) | ~54 | ~3 | 18 |

Data compiled from esterification reactions in heptane at 80°C .

Key Observations :

-

Hydrophobicity : Bulky diarylammonium sulfonates ([Mes₂NH₂]⁺[O₃SC₆F₅]⁻) create a hydrophobic microenvironment that accelerates ester formation while suppressing dehydration .

-

Heterogeneous vs. Homogeneous : GDTCSA overcomes diffusion limitations during prolonged reactions, achieving near-complete ester conversion .

Reaction Mechanism Insights

The esterification mechanism involves acid-catalyzed activation of the carboxylic acid, followed by nucleophilic attack by the alcohol. For heterogeneous catalysts like GDTCSA:

-

Activation : SO₃H groups on the carbon surface protonate the carboxylic acid, forming a carbocation intermediate.

-

Nucleophilic Attack : Cyclododecanol attacks the activated carbonyl, releasing water.

-

Selectivity Factors :

Optimization and Reproducibility

-

Catalyst Reusability : GDTCSA retained >95% ester conversion after five reaction cycles, confirming its durability .

-

Solvent Effects :

Solvent Ester Yield (%) Dehydration Yield (%) Heptane 74 Low Toluene 56 Moderate 1,4-Dioxane 58 High

Challenges and Limitations

-

Side Product Formation : Dehydration to cyclododecene remains a challenge, particularly with less selective catalysts like [Ph₂NH₂]⁺[OTs]⁻ .

-

Diffusion Barriers : Heterogeneous catalysts initially exhibit slower reaction rates due to mass transfer limitations, though efficiency improves over time .

-

Water Sensitivity : Homogeneous catalysts are prone to deactivation in aqueous environments, while GDTCSA’s hydrophobic design mitigates this issue .

Scientific Research Applications

Cyclododecyl 4-phenylbutanoate has several scientific research applications across different fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be employed in biochemical studies to understand ester metabolism and enzyme activity.

Medicine: this compound may be explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: It is utilized in the production of fragrances, flavors, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism by which cyclododecyl 4-phenylbutanoate exerts its effects depends on its specific application. For instance, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce its therapeutic effects. The exact pathways involved would require further research and experimentation.

Comparison with Similar Compounds

Structural Features :

- Functional Groups : Two hydroxyl groups on the aromatic ring (2,4-dihydroxybenzoate) and a cyclododecyl ester group.

- Applications: Used as a template molecule in molecularly imprinted polymers (MIPs) for selective extraction of zearalenone (a mycotoxin) from urine .

- Performance: Selectivity: High specificity due to hydrogen bonding and molecular recognition interactions. Recovery: Extraction recovery >94% at 20–500 ng·mL⁻¹ concentrations, with RSD <2% . Comparison: The hydroxyl groups in 2,4-dihydroxybenzoate enhance polar interactions, whereas the 4-phenylbutanoate’s aromatic group in the target compound may favor hydrophobic or π-π interactions.

Cyclododecyl Formate

Structural Features :

- Functional Groups : Formate ester (smaller acid moiety) with a cyclododecyl group.

- Physical Properties: Lower molecular weight (CAS 59052-82-3) compared to cyclododecyl 4-phenylbutanoate, likely resulting in higher volatility .

- Applications : Primarily used in fragrances or solvents due to its compact structure.

- Comparison: The 4-phenylbutanoate’s extended aromatic chain may reduce volatility and increase lipophilicity, making it more suitable for sustained-release formulations or hydrophobic polymer matrices.

Ethyl 4-Phenylbutanoate Derivatives

Example: (S)-Ethyl-2-[(S)-4-methyl-2,5-dioxoazolidin-3-yl]-4-phenylbutanoate

- Applications : Intermediate in synthesizing imidapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor .

- Structural Role: The ethyl ester group facilitates hydrolysis during drug synthesis, while the 4-phenylbutanoate contributes to steric and electronic properties critical for biological activity.

- Comparison : Replacing the ethyl group with cyclododecyl could alter pharmacokinetics (e.g., slower hydrolysis) or enhance binding affinity in drug delivery systems due to increased hydrophobicity.

Data Table: Key Properties of this compound and Analogs

Research Findings and Limitations

- Molecular Interactions: Cyclododecyl esters with polar groups (e.g., 2,4-dihydroxybenzoate) excel in applications requiring hydrogen bonding, while 4-phenylbutanoate’s aromaticity may optimize hydrophobic or π-stacking interactions in MIPs or drug carriers .

- Synthetic Utility: Ethyl 4-phenylbutanoate derivatives demonstrate the importance of ester groups in prodrug activation, suggesting cyclododecyl analogs could modulate release kinetics .

- Limitations: Direct data on this compound is scarce; comparisons rely on structural extrapolation. Further studies are needed to validate its physicochemical and functional properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.